Cas no 897623-48-2 (5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)

5-Bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide is a specialized benzamide derivative featuring a tetrazole moiety and halogen-substituted aromatic rings. Its structural complexity, including bromo and chloro substituents on the benzamide core and a fluorophenyl-tetrazole group, suggests potential utility in medicinal chemistry and pharmaceutical research. The compound’s distinct heterocyclic framework may contribute to enhanced binding affinity or selectivity in biological targets, particularly in enzyme inhibition or receptor modulation. Its halogenated design could also improve metabolic stability. This compound serves as a valuable intermediate for developing novel therapeutic agents, particularly in areas requiring precise molecular modifications for activity optimization.
5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide structure
897623-48-2 structure
Product Name:5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
CAS No:897623-48-2
MF:C15H10BrClFN5O
MW:410.628203868866
CID:5969169
PubChem ID:16799284
Update Time:2025-11-01

5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
    • Benzamide, 5-bromo-2-chloro-N-[[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl]-
    • 5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
    • F2070-1672
    • 5-bromo-2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
    • AKOS024625792
    • 897623-48-2
    • 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
    • Inchi: 1S/C15H10BrClFN5O/c16-9-1-6-13(17)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,24)
    • InChI Key: ICTIZKMELSFIGY-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2=CC=C(F)C=C2)N=NN=1)(=O)C1=CC(Br)=CC=C1Cl

Computed Properties

  • Exact Mass: 408.97413g/mol
  • Monoisotopic Mass: 408.97413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.70±0.1 g/cm3(Predicted)
  • pka: 11.35±0.46(Predicted)

5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Pricemore >>

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Additional information on 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide

5-Bromo-2-Chloro-N-{1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}benzamide (CAS No. 897623-48-2): A Comprehensive Overview

5-Bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897623-48-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and is characterized by the presence of a bromine atom, a chlorine atom, and a tetrazole moiety. The integration of these functional groups imparts distinct chemical and pharmacological properties, making it a promising candidate for various therapeutic applications.

The tetrazole moiety in 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide is particularly noteworthy. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, which can enhance the potency and metabolic stability of drug molecules. This property has been extensively exploited in the design of angiotensin-converting enzyme (ACE) inhibitors and other pharmaceuticals. Recent studies have also highlighted the potential of tetrazoles in modulating various biological targets, including enzymes and receptors involved in inflammation and cancer.

The bromine and chlorine substituents in the compound's structure contribute to its lipophilicity and electronic properties. These halogen atoms can influence the compound's binding affinity to specific protein targets and its ability to cross biological membranes. The presence of these substituents can also affect the compound's metabolic stability and pharmacokinetic profile, which are crucial factors in drug development.

The 4-fluorophenyl group is another key feature of 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide. Fluorinated aromatic rings are commonly used in medicinal chemistry to improve the lipophilicity and metabolic stability of drug candidates. The 4-fluorophenyl group can enhance the compound's interaction with hydrophobic pockets in protein targets, potentially leading to increased binding affinity and selectivity.

In terms of its biological activity, 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Additionally, it has demonstrated selective activity against certain cancer cell lines, suggesting potential applications in oncology.

The mechanism of action of 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide is an area of ongoing investigation. Preliminary studies suggest that it may act through multiple pathways, including the inhibition of pro-inflammatory cytokines and the modulation of cell signaling pathways involved in apoptosis and cell cycle regulation. These findings highlight the compound's multifaceted nature and its potential as a versatile therapeutic agent.

In the context of drug development, the synthesis and characterization of 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide have been well-documented. The compound can be synthesized through a series of well-established chemical reactions involving aryl halides, amides, and tetrazoles. The synthetic route is highly reproducible and scalable, making it suitable for large-scale production if further clinical trials demonstrate its efficacy.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While detailed clinical data for 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide are still limited, preclinical studies have provided encouraging results. These studies have shown that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity in animal models. Further clinical trials are warranted to fully assess its potential as a therapeutic agent.

In conclusion, 5-bromo-2-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897623-48-2) represents a promising compound with unique structural features that confer distinct chemical and biological properties. Its potential applications in anti-inflammatory and anticancer therapy make it an exciting candidate for further research and development. As more data become available from ongoing studies and clinical trials, this compound may prove to be a valuable addition to the arsenal of therapeutic agents available for treating various diseases.

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